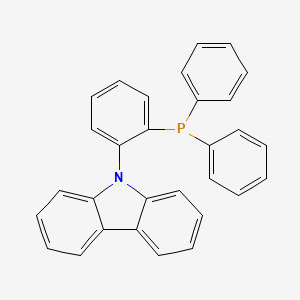
Ph PhenCar-Phos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ph PhenCar-Phos is a chemical compound with potential applications in various fields of research and industry. It is supplied by specialty chemical manufacturers .
Synthesis Analysis
This compound has been used as a ligand in Pd-catalyzed tetra-ortho-substituted biaryl syntheses via Suzuki–Miyaura cross-coupling . The ligand facilitates the reaction, leading to sterically congested biaryls .
Chemical Reactions Analysis
This compound has been used in palladium-catalyzed reactions . It has been reported to be an excellent ligand for the Pd-catalyzed tri-ortho-substituted biaryl coupling .
Aplicaciones Científicas De Investigación
Ph PhenCar-Phos has been studied extensively for its potential to act as a catalyst in chemical reactions, as well as its ability to interact with other molecules to produce novel compounds. This compound has also been used to study the effects of various drugs on biological systems, as well as its potential to act as a therapeutic agent. This compound has been used in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antivirals. It has also been used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pigments. Additionally, this compound has been used to study the effects of various drugs on biological systems, as well as its potential to act as a therapeutic agent.
Mecanismo De Acción
Mode of Action
It is known that the compound has steric ortho-substituted diphenylphosphine oxide (dppo) groups .
Result of Action
Due to its deep homo energy level, ph phencar-phos also acts as a hole-blocking layer material in tadf-oled devices .
Action Environment
It is known that the compound is air sensitive and should be stored under inert gas (nitrogen or argon) at 2-8°c .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ph PhenCar-Phos in laboratory experiments is its low toxicity. This compound is non-toxic and does not pose any significant health risks. Additionally, this compound is water-soluble, making it easy to use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in organic solvents. This can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for Ph PhenCar-Phos. One potential direction is to further explore its potential to act as a catalyst in chemical reactions. Additionally, further research could be done to explore the potential of this compound to interact with proteins and other molecules to form novel compounds. Furthermore, further research could be done to explore the potential of this compound to act as a therapeutic agent. Finally, further research could be done to explore the potential of this compound to be used in the synthesis of a variety of drugs, polymers, dyes, and pigments.
Métodos De Síntesis
Ph PhenCar-Phos can be synthesized in a two-step process. In the first step, phenylcarboxylic acid and phosphonic acid are reacted in the presence of a base catalyst to form a phosphonate ester. This reaction is typically carried out at a temperature of 80-100°C. The second step involves the hydrolysis of the phosphonate ester to produce the desired this compound product. This reaction is usually carried out at a lower temperature of 60-70°C.
Propiedades
IUPAC Name |
(2-carbazol-9-ylphenyl)-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVSMRIBFLAYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
